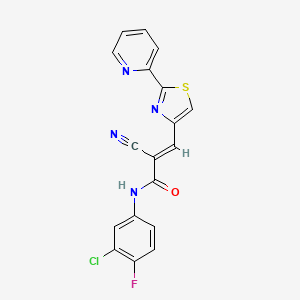

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN4OS/c19-14-8-12(4-5-15(14)20)23-17(25)11(9-21)7-13-10-26-18(24-13)16-3-1-2-6-22-16/h1-8,10H,(H,23,25)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLTLBJVJUHCPPQ-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure incorporates a thiazole moiety, which has been associated with various pharmacological effects, including antitumor and antimicrobial properties. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's IUPAC name reflects its complex structure, featuring a chloro-fluorophenyl group, a cyano group, and a thiazole ring linked to a pyridine. The molecular formula is .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies have indicated that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring is crucial for this activity, often enhancing interactions with cellular targets involved in proliferation and apoptosis pathways .

- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, particularly against resistant strains. The thiazole and pyridine components contribute to its ability to disrupt microbial metabolic processes .

- Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation markers in vitro .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Presence of Thiazole Ring | Essential for cytotoxicity against cancer cells |

| Chloro and Fluoro Substituents | Enhance lipophilicity and biological activity |

| Cyano Group | Contributes to electron-withdrawing properties, increasing reactivity with biological targets |

Research indicates that modifications to these groups can significantly alter the potency and selectivity of the compound against specific targets .

Case Studies

- Antitumor Activity : A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The mechanism involved apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy : In vitro tests revealed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell wall synthesis .

- Inflammation Model : In a COX inhibition assay, compounds structurally related to this compound showed significant inhibition compared to standard anti-inflammatory drugs like diclofenac .

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the fields of antitumor , anticonvulsant , and antimicrobial research.

Antitumor Activity

Recent studies have shown that thiazole and pyridine derivatives possess significant anticancer properties. For instance, thiazole-pyridine hybrids have been synthesized and evaluated for their efficacy against various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). One notable hybrid demonstrated an IC₅₀ value of 5.71 μM against MCF-7 cells, outperforming the standard drug 5-fluorouracil (IC₅₀ of 6.14 μM) due to the presence of electron-withdrawing groups like chlorine .

| Compound | Cancer Cell Line | IC₅₀ Value (μM) | Comparison Drug | Comparison IC₅₀ (μM) |

|---|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil | 6.14 |

| Thiazole-Pyridine Hybrid | PC3 | Not specified | Not specified | Not specified |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored. A specific thiazole compound was reported to eliminate the tonic extensor phase in animal models and provide complete protection against seizures . The structure–activity relationship (SAR) analysis indicated that modifications to the thiazole ring significantly influenced anticonvulsant efficacy.

| Compound | Model Used | Efficacy | Protection Index |

|---|---|---|---|

| Thiazole Derivative | Animal Model | High | 9.2 |

Synthesis and Mechanism of Action

The synthesis of (E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide involves multi-step reactions starting from readily available precursors. The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets, including enzymes involved in cancer cell proliferation and neurotransmitter modulation in anticonvulsant activity .

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Anticancer Efficacy

A series of thiazole-pyridine hybrids were synthesized and tested for their anticancer activity against multiple cell lines, with one derivative showing a significant reduction in cell viability at low concentrations, suggesting a potent anticancer effect.

Case Study 2: Anticonvulsant Properties

In a controlled study, a thiazole derivative was administered to epileptic animal models, resulting in a marked decrease in seizure frequency and duration compared to untreated controls.

Comparison with Similar Compounds

Core Backbone and Substituent Variations

The enamide-cyano scaffold is shared among multiple analogues, but substituent diversity drives functional differences:

Electronic and Steric Effects

- In contrast, trifluoromethyl groups (e.g., in ) provide stronger electron-withdrawing effects but increase steric hindrance, possibly reducing binding affinity in crowded active sites .

- Heterocyclic Moieties: Pyridin-2-yl-thiazol (target compound) vs. Pyridin-2-yl may favor chelation with metal ions (e.g., Mg²⁺ in kinases) . Furan () lacks the thiazol’s sulfur atom, reducing polarizability and π-π stacking efficiency .

Research Findings and Implications

- Structural Uniqueness : The combination of chloro-fluorophenyl and pyridin-2-yl-thiazol distinguishes the target compound from analogues, suggesting tailored applications in targeting halogen-sensitive enzymes (e.g., bacterial dihydrofolate reductase) .

- Limitations : Absence of direct bioactivity data in the evidence necessitates further in vitro profiling to validate hypothesized mechanisms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide?

- Methodology : The synthesis typically involves multi-step reactions. A general approach includes:

Substitution reactions under alkaline conditions for halogen displacement (e.g., using 3-chloro-4-fluoronitrobenzene with pyridinylmethanol derivatives) .

Reduction of nitro intermediates to amines using iron powder under acidic conditions .

Condensation of the amine intermediate with cyanoacetic acid derivatives using coupling agents like EDCI or DCC to form the enamide backbone .

- Critical parameters: Temperature (60–80°C for substitution), solvent choice (DMF or THF for condensation), and pH control to avoid side reactions .

Q. What analytical techniques are essential for characterizing this compound?

- Key techniques :

- NMR spectroscopy (¹H/¹³C) to confirm the (E)-configuration of the enamide and aromatic substitution patterns .

- High-resolution mass spectrometry (HRMS) for molecular formula validation .

- HPLC with UV detection to assess purity, particularly for detecting byproducts from incomplete condensation .

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. What functional groups contribute to the compound’s reactivity?

- Critical groups :

- The cyano group participates in nucleophilic additions or cyclization reactions .

- The enamide moiety enables Michael additions or hydrogen bonding with biological targets .

- Halogenated aryl groups (3-chloro-4-fluorophenyl) enhance electrophilic substitution reactivity and influence pharmacokinetic properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Strategies :

- Design of Experiments (DoE) to systematically vary parameters (e.g., solvent polarity, catalyst loading). For example, DMF increases condensation efficiency over THF due to higher polarity .

- In-situ monitoring via TLC or FT-IR to identify reaction endpoints and minimize over-reduction or hydrolysis .

- Purification optimization : Use silica gel chromatography with gradient elution (hexane:EtOAc) to separate stereoisomers .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Approaches :

- 2D NMR (COSY, HSQC) to assign overlapping proton signals in aromatic regions, especially near the thiazole and pyridine rings .

- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen environments in the thiazole core .

- Computational modeling (DFT) to predict NMR shifts and compare with experimental data .

Q. What experimental designs are recommended for evaluating bioactivity?

- Protocols :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase targets) with ATP-competitive binding studies, adjusting pH (7.4) and temperature (37°C) to mimic physiological conditions .

- Cellular uptake studies : Radiolabel the compound (³H/¹⁴C) and measure intracellular concentrations via scintillation counting .

- SAR analysis : Synthesize analogs with modified thiazole or pyridine substituents to identify critical pharmacophores .

Q. How to address stability issues under varying storage conditions?

- Methods :

- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the enamide bond) .

- Stabilizers : Co-crystallization with cyclodextrins or formulation in solid dispersions to reduce moisture sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.